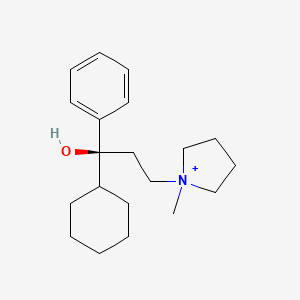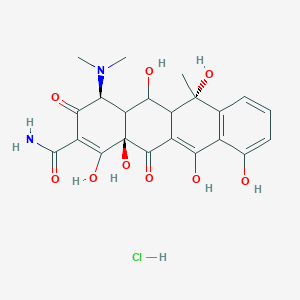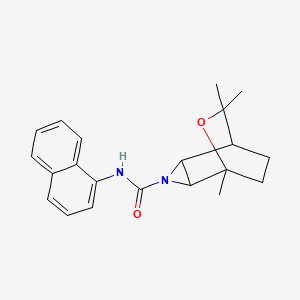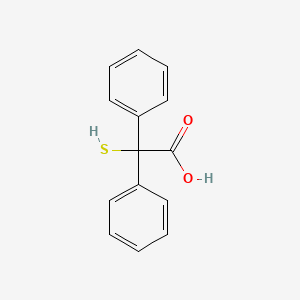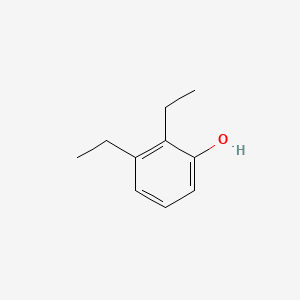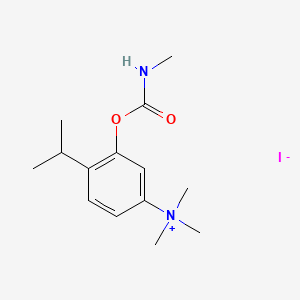
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group and a trimethylammonio group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide typically involves the reaction of methyl carbamate with 5-(trimethylammonio)-o-cumenyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group can interact with negatively charged sites on biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar reactivity.
Ethyl carbamate: Another ester with comparable properties but different alkyl group.
Carbamic acid derivatives: Various derivatives with different substituents on the carbamic acid moiety.
Uniqueness
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide is unique due to the presence of both the trimethylammonio group and the iodide, which confer distinct reactivity and functionality. This combination of groups is not commonly found in other carbamic acid derivatives, making it a valuable compound for specific applications.
Properties
CAS No. |
63981-54-4 |
|---|---|
Molecular Formula |
C14H23IN2O2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
trimethyl-[3-(methylcarbamoyloxy)-4-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-10(2)12-8-7-11(16(4,5)6)9-13(12)18-14(17)15-3;/h7-10H,1-6H3;1H |
InChI Key |
SVCBOPJUJSGNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



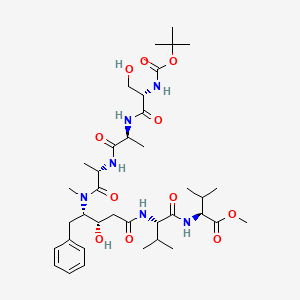

![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)





